5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a difluorophenyl group, a methylpiperidinyl group, and a thiazolo[3,2-b][1,2,4]triazol-6-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate thioamide and hydrazine derivatives under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step often involves a halogenation reaction followed by a nucleophilic substitution to introduce the difluorophenyl moiety.
Attachment of the Methylpiperidinyl Group: This can be accomplished through reductive amination or alkylation reactions using suitable piperidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the difluorophenyl group or the thiazolo[3,2-b][1,2,4]triazole core, potentially altering the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring or heterocyclic core.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may serve as a probe to study biological processes or as a precursor for bioactive molecules.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole: This compound shares the difluorophenyl group and has similar biological activities.
4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: This compound has a similar piperidinyl group and triazole core.
Uniqueness
The uniqueness of 5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
5-[(3,4-difluorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4OS/c1-10-4-3-7-23(9-10)15(12-5-6-13(19)14(20)8-12)16-17(25)24-18(26-16)21-11(2)22-24/h5-6,8,10,15,25H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIDUHAKVSKNCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC(=C(C=C2)F)F)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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